molecular formula C7H4BrClO3S B13452914 5-Bromo-2-formylbenzene-1-sulfonyl chloride

5-Bromo-2-formylbenzene-1-sulfonyl chloride

Cat. No.: B13452914
M. Wt: 283.53 g/mol
InChI Key: PHQFYDCROXQHHM-UHFFFAOYSA-N
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Description

5-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-formylbenzene-1-sulfonyl chloride typically involves the bromination of 2-formylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-formylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the sulfonyl chloride group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to convert the formyl group to a carboxylic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the formyl group to an alcohol.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include sulfonamides or sulfonate esters.

    Oxidation: The major product is 5-bromo-2-carboxybenzene-1-sulfonyl chloride.

    Reduction: The major product is 5-bromo-2-hydroxymethylbenzene-1-sulfonyl chloride.

    Coupling reactions: Products include various biaryl compounds.

Scientific Research Applications

5-Bromo-2-formylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-formylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The formyl group can undergo oxidation or reduction, further expanding the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a formyl group.

    5-Bromo-2-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a formyl group.

    2-Formylbenzenesulfonyl chloride: Lacks the bromine atom, making it less reactive in certain coupling reactions.

Uniqueness

5-Bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Properties

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.53 g/mol

IUPAC Name

5-bromo-2-formylbenzenesulfonyl chloride

InChI

InChI=1S/C7H4BrClO3S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-4H

InChI Key

PHQFYDCROXQHHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C=O

Origin of Product

United States

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